3-(3-Pyridinyl)-1,2,4-thiadiazol-5-amine

Beschreibung

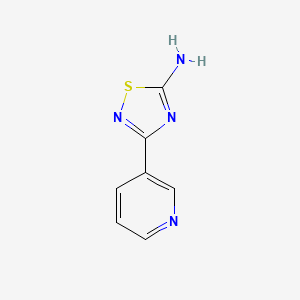

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-pyridin-3-yl-1,2,4-thiadiazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4S/c8-7-10-6(11-12-7)5-2-1-3-9-4-5/h1-4H,(H2,8,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZQRFUXSKCTOTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NSC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80614649 |

Source

|

| Record name | 3-(Pyridin-3-yl)-1,2,4-thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80614649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24219-17-8 |

Source

|

| Record name | 3-(Pyridin-3-yl)-1,2,4-thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80614649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(pyridin-3-yl)-1,2,4-thiadiazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(3-Pyridinyl)-1,2,4-thiadiazol-5-amine

Abstract

This technical guide provides a comprehensive, chemically-sound pathway for the synthesis of 3-(3-Pyridinyl)-1,2,4-thiadiazol-5-amine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1] The presented methodology is grounded in established, high-yield synthetic transformations, emphasizing mechanistic clarity and practical applicability for researchers in organic synthesis and pharmaceutical sciences. The guide details a robust four-stage process commencing with the synthesis of the core amidine precursor from 3-cyanopyridine, followed by the formation of a protected thiourea intermediate, subsequent iodine-mediated oxidative cyclization to form the 1,2,4-thiadiazole ring, and concluding with a final deprotection step. Each stage is elucidated with detailed protocols, mechanistic insights, and process validation considerations to ensure reproducibility and high purity of the final compound.

Introduction

The 1,2,4-Thiadiazole Scaffold in Drug Discovery

The 1,2,4-thiadiazole ring is a privileged heterocyclic motif frequently incorporated into the structure of biologically active compounds.[2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have made it a valuable component in designing molecules with a wide spectrum of therapeutic activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] The rigidity and planarity of the ring system also provide a means to orient substituents in a defined three-dimensional space, a critical aspect of rational drug design.[4]

Profile of this compound

The target compound, this compound, combines the 1,2,4-thiadiazole core with a 3-pyridinyl substituent and a 5-amino group. This specific combination makes it a versatile intermediate for the synthesis of more complex molecules, particularly kinase inhibitors and other targeted therapeutics.[1] The pyridine nitrogen offers a site for hydrogen bonding, potentially enhancing binding affinity to biological targets, while the 5-amino group serves as a crucial synthetic handle for further derivatization.

Rationale for the Selected Synthetic Pathway

The synthetic strategy detailed herein was designed for robustness, scalability, and mechanistic clarity. It leverages a convergent approach that builds the target molecule in a logical sequence. The core of this pathway is the iodine-mediated oxidative cyclization, a modern and efficient method for constructing the N–S bond of the thiadiazole ring under mild conditions, avoiding the use of harsh or toxic transition metals.[5][6] A benzoyl protecting group strategy is employed for the 5-amino functionality to ensure regioselective cyclization and prevent unwanted side reactions, a common and field-proven technique in complex heterocyclic synthesis.

Core Synthesis Pathway: Mechanistic Overview

The synthesis of this compound is achieved through a four-stage sequence. The process begins with readily available 3-cyanopyridine and culminates in the deprotected target molecule.

Caption: Overall synthetic workflow from 3-cyanopyridine to the final product.

Detailed Synthesis Protocols & Mechanistic Insights

Stage 1: Synthesis of 3-Pyridinecarboxamidine

The synthesis of the key amidine intermediate is achieved via the classical Pinner reaction, which converts a nitrile into an amidine hydrochloride salt through an imidate intermediate.[7][8]

Mechanism: Anhydrous hydrogen chloride protonates the nitrile nitrogen, activating the carbon towards nucleophilic attack by ethanol to form an imidate salt (Pinner salt). Subsequent treatment with ammonia displaces the ethoxy group to yield the final amidine. The anhydrous conditions are critical to prevent hydrolysis of the imidate back to an ester.

Caption: Stage 1: Formation of the amidine precursor.

Experimental Protocol:

-

A solution of 3-cyanopyridine (1.0 eq) in anhydrous ethanol (approx. 3 M) is prepared in a flame-dried, three-neck flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

-

The solution is cooled to 0 °C in an ice bath.

-

Anhydrous hydrogen chloride gas is bubbled through the solution for 2-3 hours, ensuring the reaction remains cool.

-

The flask is sealed and stored at 4 °C for 24 hours, during which time the ethyl pyridine-3-carboximidate hydrochloride precipitates as a white solid.

-

The precipitate is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum.

-

The crude imidate salt is suspended in a saturated solution of ammonia in ethanol and stirred at room temperature for 6 hours.

-

The solvent is removed under reduced pressure, and the resulting residue is triturated with diethyl ether to afford 3-pyridinecarboxamidine as a solid, which can be further purified by recrystallization.

Reagent Table:

| Reagent | MW ( g/mol ) | Molar Eq. |

|---|---|---|

| 3-Cyanopyridine | 104.11 | 1.0 |

| Anhydrous Ethanol | 46.07 | Solvent |

| Hydrogen Chloride | 36.46 | Excess |

| Ammonia | 17.03 | Excess |

Stage 2: Synthesis of N-(Benzoylcarbamothioyl)picolinimidamide

This stage involves the nucleophilic addition of the amidine to benzoyl isothiocyanate. The benzoyl group serves as a convenient protecting group for the nascent 5-amino functionality of the thiadiazole.

Mechanism: The nucleophilic nitrogen of the 3-pyridinecarboxamidine attacks the electrophilic carbon of the isothiocyanate. This forms a stable N-amidinothiourea intermediate. The reaction is typically fast and proceeds cleanly at room temperature.

Experimental Protocol:

-

To a solution of 3-pyridinecarboxamidine (1.0 eq) in acetone, add a solution of benzoyl isothiocyanate (1.05 eq) in acetone dropwise at room temperature.

-

Stir the reaction mixture for 2-4 hours. The product typically precipitates from the solution.

-

Collect the solid product by filtration, wash with cold acetone, and dry under vacuum to yield the desired thiourea intermediate.

Reagent Table:

| Reagent | MW ( g/mol ) | Molar Eq. |

|---|---|---|

| 3-Pyridinecarboxamidine | 121.14 | 1.0 |

| Benzoyl isothiocyanate | 163.21 | 1.05 |

| Acetone | 58.08 | Solvent |

Stage 3: Oxidative Cyclization

This is the key ring-forming step, where an intramolecular N–S bond is formed via iodine-mediated oxidation.[5][6]

Mechanism: The reaction is believed to proceed via the formation of a sulfenyl iodide intermediate upon reaction of the thiourea with iodine. This is followed by an intramolecular nucleophilic attack from a nitrogen atom onto the electrophilic sulfur, eliminating hydrogen iodide and forming the 1,2,4-thiadiazole ring. The base (K₂CO₃) neutralizes the HI produced.[6]

Caption: Stage 3: Formation of the 1,2,4-thiadiazole ring.

Experimental Protocol:

-

Suspend the N-(benzoylcarbamothioyl)picolinimidamide (1.0 eq) and potassium carbonate (1.5 eq) in acetonitrile (MeCN).

-

To this stirred suspension, add a solution of iodine (1.2 eq) in acetonitrile dropwise at room temperature.

-

Stir the reaction for 15-30 minutes at room temperature. Monitor the reaction progress by TLC.[6]

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove excess iodine.

-

Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

Reagent Table:

| Reagent | MW ( g/mol ) | Molar Eq. |

|---|---|---|

| Thiourea Intermediate | 284.34 | 1.0 |

| Iodine (I₂) | 253.81 | 1.2 |

| Potassium Carbonate | 138.21 | 1.5 |

| Acetonitrile | 41.05 | Solvent |

Stage 4: Deprotection

The final step is the hydrolysis of the benzoyl protecting group to reveal the free 5-amino group.

Mechanism: Acid-catalyzed hydrolysis of the amide bond cleaves the benzoyl group, releasing the free amine and benzoic acid as a byproduct.

Experimental Protocol:

-

Suspend the protected thiadiazole (1.0 eq) in a 6 M aqueous solution of hydrochloric acid.

-

Heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and neutralize carefully with a saturated aqueous solution of sodium bicarbonate.

-

The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Reagent Table:

| Reagent | MW ( g/mol ) | Molar Eq. |

|---|---|---|

| Protected Thiadiazole | 282.32 | 1.0 |

| Hydrochloric Acid (6 M) | 36.46 | Excess |

Characterization and Data Analysis

The identity and purity of all intermediates and the final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and absence of impurities.

-

Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.

-

Infrared (IR) Spectroscopy: To identify key functional groups (e.g., N-H stretches of the amine, C=N of the rings).

Process Validation and Troubleshooting

-

Stage 1: The Pinner reaction is highly sensitive to moisture. All glassware must be flame-dried, and anhydrous solvents are essential to prevent side reactions. Incomplete reaction can often be addressed by extending the reaction time or ensuring a sufficient excess of HCl.

-

Stage 3: The rate of iodine addition can influence the reaction outcome. A slow, controlled addition is recommended to minimize the formation of potential over-oxidized byproducts.

-

Stage 4: If deprotection is sluggish, a stronger acid or longer reflux time may be necessary. The final product's purity can be affected by residual benzoic acid, which can typically be removed by a basic wash or recrystallization.

Conclusion

This guide outlines a reliable and well-precedented synthetic pathway for producing this compound. By employing a robust oxidative cyclization strategy and a standard protection/deprotection sequence, this method provides a clear and reproducible route for accessing this valuable heterocyclic building block. The detailed protocols and mechanistic discussions are intended to empower researchers to successfully synthesize this compound and utilize it in advanced drug discovery programs.

References

-

Tayadea D. T, Waghmare J. S, Patil S. U. Synthesis of 3-Amino-5-Substituted Amino-1,2,4-Thiadiazoles and 3-Substituted Thiocarbamido-5-Substituted Amino-1,2,4-Thiadiazoles. Orient J Chem 2005;21(3). [Link]

-

Zhang, P., Li, G., Lu, H. et al. Reverse polarity of amide nitrogen enables expedient access to N-cyano amides. Nat Commun 14, 219 (2023). [Link]

-

Li, Y., Wu, F., Chen, Y., & Wu, W. (2017). Synthesis of 5-Amino and 3,5-Diamino Substituted 1,2,4-Thiadiazoles by I2-Mediated Oxidative N-S Bond Formation. The Journal of Organic Chemistry, 82(11), 5898–5903. [Link]

-

Li, Y., Wu, F., Chen, Y., & Wu, W. (2017). Synthesis of 5-Amino and 3,5-Diamino Substituted 1,2,4-Thiadiazoles by I2-Mediated Oxidative N–S Bond Formation. The Journal of Organic Chemistry, 82(11), 5898-5903. [Link]

-

Organic Chemistry Portal. Synthesis of Cyanamides. [Link]

-

Wang, L., Wang, M., & Yang, B. (2018). One-Pot Synthesis of 3-Aryl-5-amino-1,2,4-thiadiazoles from Imidates and Thioureas via I₂-Mediated Oxidative Construction of N-S Bond. Request PDF. [Link]

-

Krasnovskaya, O., et al. (2021). Autocatalytic and oscillatory reaction networks that form guanidines and products of their cyclization. Communications Chemistry, 4(1), 62. [Link]

-

MDPI. Recent Advances in Cyanamide Chemistry: Synthesis and Applications. [Link]

-

Krasnovskaya, O. O., et al. (2021). Autocatalytic and oscillatory reaction networks that form guanidines and products of their cyclization. Communications Chemistry, 4(1), 1-9. [Link]

-

National Center for Biotechnology Information. 5-(3-Pyridyl)-1,3,4-thiadiazol-2-amine. [Link]

-

Wang, Y., et al. (2022). Harnessing the cyclization strategy for new drug discovery. Signal Transduction and Targeted Therapy, 7(1), 1-21. [Link]

-

Gomha, S. M., et al. (2017). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules, 22(1), 125. [Link]

-

Gomha, S. M., et al. (2022). Design, Synthesis of New 1,2,4-Triazole/1,3,4-Thiadiazole with Spiroindoline, Imidazo[4,5-b]quinoxaline and Thieno[2,3-d]pyrimidine from Isatin Derivatives as Anticancer Agents. Molecules, 27(3), 853. [Link]

-

S. S, A. A, G. P. (2022). SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES. Neuroquantology, 20(15), 1892-1904. [Link]

-

Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 16(1), 229–238. [Link]

-

Taylor, M. J., et al. (2020). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. ACS Infectious Diseases, 6(8), 2138–2154. [Link]

-

Sharma, P., et al. (2020). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Molbank, 2020(4), M1171. [Link]

-

Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85-138. [Link]

-

Al-Ghorbani, M., et al. (2016). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules, 21(10), 1361. [Link]

-

Adimule, V., et al. (2014). Synthesis, Characterization And In-Vitro Cytotoxic Evaluation Of Novel Amide Derivatives Of 5-[2-(4- Methoxyphenyl)Pyridin-3-Yl]-1, 3, 4-Thiadiazol-2-Amine. World Journal of Pharmacy and Pharmaceutical Sciences, 3(6), 525-538. [Link]

-

MySkinRecipes. 3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine. [Link]

-

Organic Chemistry Portal. Synthesis of 1,3,4-thiadiazoles. [Link]

-

Organic Chemistry Portal. Synthesis of amidines. [Link]

-

Organic Chemistry Portal. Amidine synthesis by imidoylation. [Link]

Sources

- 1. 3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine [myskinrecipes.com]

- 2. Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety | MDPI [mdpi.com]

- 3. neuroquantology.com [neuroquantology.com]

- 4. Harnessing the cyclization strategy for new drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 5-Amino and 3,5-Diamino Substituted 1,2,4-Thiadiazoles by I2-Mediated Oxidative N-S Bond Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Amidine synthesis by imidoylation [organic-chemistry.org]

An In-depth Technical Guide to the Physicochemical Properties of 3-(3-Pyridinyl)-1,2,4-thiadiazol-5-amine

Foreword: The Strategic Imperative of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug discovery, the adage "a potent molecule is not necessarily a drug" has never been more resonant. The journey from a promising hit compound to a viable clinical candidate is paved with challenges, many of which are dictated by the fundamental physicochemical properties of the molecule. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately determining its bioavailability and therapeutic efficacy.[1][2] This guide provides a comprehensive technical overview of 3-(3-Pyridinyl)-1,2,4-thiadiazol-5-amine, a heterocyclic compound of interest, framed through the lens of its critical physicochemical attributes. The 1,2,4-thiadiazole scaffold is a recurring motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] A thorough understanding of the physicochemical characteristics of this core structure is therefore paramount for any research and development program.

This document is structured to provide not only the available data for this compound but also to equip researchers with the strategic rationale and detailed methodologies for its empirical characterization. We will delve into the "why" behind each experimental choice, ensuring a self-validating and scientifically rigorous approach to its analysis.

Molecular Identity and Structural Attributes

A precise understanding of a compound's structure is the foundation upon which all other characterization rests.

-

Chemical Name: this compound

-

Synonyms: 3-(Pyridin-3-yl)-1,2,4-thiadiazol-5-amine

-

CAS Number: 24219-17-8[6]

-

Molecular Formula: C₇H₆N₄S

The structure, depicted below, features a 1,2,4-thiadiazole ring substituted at the 3-position with a pyridine ring and at the 5-position with an amino group. The presence of both a basic pyridine nitrogen and an amino group, alongside the thiadiazole heterocycle, anticipates a complex interplay of properties such as solubility and ionization.

Caption: Chemical structure of this compound.

Synthesis and Purification

The synthesis of 5-amino-3-substituted-1,2,4-thiadiazoles is well-established in the literature. A common and efficient approach involves the oxidative cyclization of N-amidinothioureas, which are themselves derived from the reaction of an amidine with an isothiocyanate.[9]

Proposed Synthetic Pathway

A robust synthesis for the title compound can be achieved via a convergent two-step process starting from 3-cyanopyridine.

Sources

- 1. elar.urfu.ru [elar.urfu.ru]

- 2. Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,2,4-Thiadiazole, 5-amino- [webbook.nist.gov]

- 4. neuroquantology.com [neuroquantology.com]

- 5. mdpi.com [mdpi.com]

- 6. brieflands.com [brieflands.com]

- 7. 5-(3-Pyridyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buy 3-(Pyridin-4-yl)-1,2,4-thiadiazol-5-amine | 35115-35-6 [smolecule.com]

- 9. Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Pyridinyl-1,2,4-thiadiazol-5-amines: Synthesis, Properties, and Therapeutic Potential

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of pyridinyl-1,2,4-thiadiazol-5-amines, a class of heterocyclic compounds with significant interest in medicinal chemistry. While the specific isomer 3-(3-Pyridinyl)-1,2,4-thiadiazol-5-amine is a focal point, this guide also encompasses its closely related and better-documented 2-pyridinyl and 4-pyridinyl analogs to provide a broader and more practical context for researchers, scientists, and drug development professionals.

Introduction: The Versatile 1,2,4-Thiadiazole Scaffold

The 1,2,4-thiadiazole ring is a five-membered heterocycle containing sulfur and nitrogen atoms that serves as a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2][3][4] The incorporation of a pyridine ring into this scaffold introduces additional sites for hydrogen bonding and potential interactions with biological targets, making pyridinyl-1,2,4-thiadiazoles particularly attractive for drug discovery programs.

This guide will delve into the synthesis, characterization, and known biological activities of this compound class, with a special focus on providing practical, field-proven insights for their application in research and development.

Chemical Identity and Physicochemical Properties

While a specific CAS number for this compound is not prominently documented in publicly available databases, several of its isomers and derivatives are well-characterized. The physicochemical properties of these analogs provide a valuable reference point for researchers.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine | 138588-22-4 | C₇H₆N₄S | 178.22 |

| 3-(Pyridin-4-yl)-1,2,4-thiadiazol-5-amine | 35115-35-6 | C₇H₆N₄S | 178.22 |

| 3-(5-Methyl-2-pyridinyl)-1,2,4-thiadiazol-5-amine | Not explicitly found; CID 46839730 | C₈H₈N₄S | 192.24[5] |

| 3-(3-nitro-2-pyridinyl)-1,2,4-Thiadiazol-5-amine | 1179359-58-0 | C₇H₅N₅O₂S | 223.21[6] |

| 3-(3-fluoro-2-pyridinyl)-1,2,4-Thiadiazol-5-amine | 1179361-19-3 | C₇H₅FN₄S | 196.21[7] |

| 3-(4-propyl-2-pyridinyl)-1,2,4-Thiadiazol-5-amine | 1179361-07-9 | C₁₀H₁₂N₄S | 220.29[8] |

Chemical Structures:

-

3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine:

-

3-(Pyridin-3-yl)-1,2,4-thiadiazol-5-amine:

-

3-(Pyridin-4-yl)-1,2,4-thiadiazol-5-amine:

Synthesis and Chemical Reactions

The synthesis of 3-(pyridinyl)-1,2,4-thiadiazol-5-amines typically involves a convergent approach centered on the formation of the 1,2,4-thiadiazole core. A common and effective method is the oxidative cyclization of an amidine with an isothiocyanate.

General Synthetic Workflow

The following diagram illustrates a general synthetic pathway for the preparation of substituted 1,2,4-thiadiazol-5-amines.

Caption: General synthetic workflow for pyridinyl-1,2,4-thiadiazol-5-amines.

Detailed Experimental Protocol: Synthesis of a Representative Analog

The following protocol is adapted from established literature for the synthesis of related 1,2,4-thiadiazole derivatives and serves as a robust starting point for the synthesis of the target compounds.[9]

Step 1: Formation of the Pyridyl Amidine

-

To a solution of the corresponding pyridyl nitrile (1.0 eq) in anhydrous methanol, add sodium methoxide (1.1 eq) at 0 °C.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Add ammonium chloride (1.5 eq) and heat the mixture at 70 °C for 2 hours.

-

Cool the reaction to room temperature, filter the solid, and concentrate the filtrate under reduced pressure to obtain the crude pyridyl amidine.

Step 2: Formation of the Isothiocyanate

This step should be performed in a well-ventilated fume hood due to the toxicity of thiophosgene.

-

Dissolve the desired amine (1.0 eq) in dichloromethane (DCM).

-

Cool the solution to 0 °C and add thiophosgene (1.1 eq) dropwise.

-

Stir the reaction at 0 °C for 1 hour.

-

Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the isothiocyanate.

Step 3: Cyclization to form the 1,2,4-Thiadiazole Core

-

Dissolve the pyridyl amidine (1.0 eq) and the isothiocyanate (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO).

-

Add a base, for example, potassium tert-butoxide (KOtBu) (1.1 eq), and stir the mixture at room temperature for 16 hours.

-

Add an oxidizing agent, such as iodine (I₂) or hydrogen peroxide (H₂O₂), and continue stirring for 1 hour.

-

Quench the reaction with a solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to obtain the final 3-(pyridinyl)-1,2,4-thiadiazol-5-amine.

Potential Chemical Reactions

The resulting pyridinyl-1,2,4-thiadiazol-5-amine can undergo further chemical modifications:

-

Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or potassium permanganate.[10]

-

Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride, potentially leading to the formation of amines or thiols.[10]

-

Substitution: Nucleophilic substitution reactions can occur, allowing for the modification of the compound's structure.[10]

Biological Activity and Therapeutic Potential

Derivatives of pyridinyl-1,2,4-thiadiazole have demonstrated a wide array of biological activities, highlighting their potential as therapeutic agents.

| Biological Activity | Description | Key Findings |

| Antibacterial | Effective against various bacterial strains. | Studies have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[10] |

| Antifungal | Inhibits the growth of fungal pathogens. | Activity has been reported against species such as Candida albicans.[11] |

| Anticancer | Exhibits cytotoxicity against cancer cell lines. | Some derivatives have shown potential as lipoxygenase inhibitors, a target in some neoplastic diseases.[3] |

| Macrofilaricidal | Kills adult filarial worms. | Substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines have been identified as novel macrofilaricides for the treatment of onchocerciasis.[9] |

| Anticonvulsant | Shows potential in seizure models. | The 1,2,4-thiadiazole core is present in compounds with demonstrated anticonvulsant activity.[12] |

Potential Mechanism of Action: Lipoxygenase Inhibition

One of the promising therapeutic avenues for this class of compounds is in cancer therapy through the inhibition of lipoxygenase (LOX) enzymes. LOX enzymes are involved in the metabolism of arachidonic acid, and their dysregulation has been implicated in several cancers.

Caption: Proposed mechanism of action via lipoxygenase inhibition.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of newly synthesized pyridinyl-1,2,4-thiadiazol-5-amines, a variety of in vitro assays can be employed. The following is a representative protocol for evaluating cytotoxicity using the MTT assay.

MTT Assay for Cytotoxicity

Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC₅₀).

Materials:

-

Human cancer cell line (e.g., PC3, HT29)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value by plotting a dose-response curve.

Conclusion and Future Directions

The pyridinyl-1,2,4-thiadiazol-5-amine scaffold represents a promising area for the discovery of new therapeutic agents. The synthetic routes are well-established, and the derivatives exhibit a diverse range of biological activities.

Future research should focus on:

-

The definitive synthesis and characterization of the this compound isomer to complete the structure-activity relationship profile of this series.

-

In-depth mechanistic studies to elucidate the specific molecular targets responsible for the observed biological effects.

-

Lead optimization to improve the potency, selectivity, and pharmacokinetic properties of the most active compounds.

This technical guide provides a solid foundation for researchers to build upon in their exploration of this versatile and promising class of heterocyclic compounds.

References

-

MySkinRecipes. 3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine. Available from: [Link]

-

Taylor, M. J., et al. Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. ACS Publications. Available from: [Link]

-

National Center for Biotechnology Information. 5-(3-Pyridyl)-1,3,4-thiadiazol-2-amine. PubChem. Available from: [Link]

-

Al-Abdullah, E. S., et al. Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. PMC. Available from: [Link]

-

Gouda, M. A., et al. Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. MDPI. Available from: [Link]

-

National Center for Biotechnology Information. 3-(5-Methyl-2-pyridinyl)-1,2,4-thiadiazol-5-amine. PubChem. Available from: [Link]

-

Sree, V. S., et al. SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES. Neuroquantology. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. Thiadiazoles: Progress Report on Biological Activities. Available from: [Link]

-

Aliabadi, A., et al. Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands. Available from: [Link]

-

MDPI. Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Available from: [Link]

-

Frontiers. 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. Available from: [Link]

-

ResearchGate. A REVIEW ON BIOLOGICAL ACTIVITIES: 1,3,4- THIADIAZOLE AND ITS DERIVATIVES. Available from: [Link]

-

Preprints.org. Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity. Available from: [Link]

-

Kamal, A., et al. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PMC. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. brieflands.com [brieflands.com]

- 4. Frontiers | 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents [frontiersin.org]

- 5. 3-(5-Methyl-2-pyridinyl)-1,2,4-thiadiazol-5-amine | C8H8N4S | CID 46839730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-(3-nitro-2-pyridinyl)-1,2,4-Thiadiazol-5-amine CAS#: 1179359-58-0 [m.chemicalbook.com]

- 7. 3-(3-fluoro-2-pyridinyl)-1,2,4-Thiadiazol-5-amine | 1179361-19-3 [chemicalbook.com]

- 8. 3-(4-propyl-2-pyridinyl)-1,2,4-Thiadiazol-5-amine | 1179361-07-9 [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Buy 3-(Pyridin-4-yl)-1,2,4-thiadiazol-5-amine | 35115-35-6 [smolecule.com]

- 11. 3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine [myskinrecipes.com]

- 12. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Pyridinyl Thiadiazole Compounds: A Technical Guide for Drug Discovery Professionals

Introduction

The confluence of the pyridine and 1,3,4-thiadiazole scaffolds in a single molecular entity has given rise to a class of compounds with a rich and diverse pharmacological profile. Pyridinyl thiadiazole derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][6] The inherent features of these two heterocycles—the pyridine ring acting as a bioisostere for benzene and a hydrogen bond acceptor, and the 1,3,4-thiadiazole ring's aromaticity, in vivo stability, and ability to act as a two-electron donor system—contribute to their successful interaction with various biological targets.[3][4][6] This technical guide provides an in-depth exploration of the key biological activities of pyridinyl thiadiazole compounds, detailing their mechanisms of action, structure-activity relationships, and the experimental protocols for their evaluation, aimed at researchers, scientists, and drug development professionals.

Anticancer Activity: Targeting Key Oncogenic Pathways

Pyridinyl thiadiazole derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a range of human cancer cell lines.[1][7][8][9] Their anticancer effects are often attributed to the inhibition of critical enzymes and signaling pathways involved in cancer cell proliferation, survival, and metastasis.[1][10][11][12]

Mechanism of Action: Inhibition of Receptor Tyrosine Kinases and DNA Repair Enzymes

A significant mechanism underlying the anticancer activity of these compounds is the inhibition of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR).[1] Overexpression of EGFR is a common feature in many cancers, leading to uncontrolled cell growth. Pyridinyl thiadiazoles have been shown to bind to the ATP-binding site of the EGFR tyrosine kinase domain, thereby blocking downstream signaling pathways.[1]

Another key target for these compounds is Poly (ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[10] Inhibition of PARP in cancer cells, particularly those with existing DNA repair deficiencies (e.g., BRCA mutations), leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[10]

Structure-Activity Relationship (SAR)

The anticancer potency of pyridinyl thiadiazole derivatives is significantly influenced by the nature and position of substituents on both the pyridine and thiadiazole rings, as well as any linked phenyl moieties. For instance, the presence of electron-withdrawing groups on a phenyl ring attached to the thiadiazole can enhance cytotoxic activity.[13] The substitution pattern on the pyridine ring also plays a crucial role in the compound's interaction with the target enzyme.[14]

Experimental Evaluation: In Vitro Cytotoxicity Assay (MTT Assay)

A fundamental method to assess the anticancer potential of pyridinyl thiadiazole compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

Protocol:

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[8][15]

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The pyridinyl thiadiazole compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in culture media. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).[15]

-

MTT Addition: After the incubation period, the media is replaced with fresh media containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.[1]

Quantitative Data: Cytotoxicity of Pyridinyl Thiadiazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 4h | HTC-116 (Colon) | 2.03 ± 0.72 | [1] |

| 4h | HepG-2 (Liver) | 2.17 ± 0.83 | [1] |

| 10a | Tubulin Polymerization | 2.69 | [16] |

| 2m | A549 (Lung) | > Cisplatin (12.65 µg/mL) | [8] |

| 3 | HL-60 (Leukemia) | 0.57 | [10] |

| 4 | NCI-60 Panel (Average GI50) | 31.7 | [10] |

Antimicrobial Activity: A Broad Spectrum of Action

Pyridinyl thiadiazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a wide range of pathogenic bacteria and fungi.[2][17][18][19][20] This broad-spectrum activity makes them attractive candidates for the development of new anti-infective drugs, particularly in the face of rising antimicrobial resistance.

Mechanism of Action

The precise mechanisms of antimicrobial action for many pyridinyl thiadiazole compounds are still under investigation. However, it is hypothesized that they may interfere with essential cellular processes in microorganisms, such as cell wall synthesis, protein synthesis, or nucleic acid replication. Some derivatives have been designed as inhibitors of specific microbial enzymes, such as phosphoinositide 3-kinases (PI3Ks), which can play a role in microbial signaling and survival.[11]

Experimental Evaluation: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

-

Microorganism Preparation: Bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans) strains are cultured in appropriate broth media to achieve a standardized inoculum density (e.g., 10^5 CFU/mL).

-

Compound Dilution: The pyridinyl thiadiazole compounds are serially diluted in a 96-well microtiter plate containing broth media.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[17][18]

Quantitative Data: Antimicrobial Activity of Pyridinyl Thiadiazole Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 17d | Antibacterial | 0.5 | [17] |

| 17a | Candida albicans (ATCC 9763) | 8 | [17] |

| 17d | Candida albicans (ATCC 9763) | 8 | [17] |

| 16d | Antibacterial | 0.5 | [18] |

| 21c | Antibacterial | 4 | [18] |

| 21g | Antibacterial | 4 | [18] |

Anti-inflammatory Activity: Modulation of Inflammatory Pathways

Several pyridinyl thiadiazole derivatives have been reported to possess potent anti-inflammatory properties, suggesting their potential in treating various inflammatory disorders.[3][16][21][22][23][24][25]

Mechanism of Action: COX-2 Inhibition

A key mechanism underlying the anti-inflammatory effects of these compounds is the inhibition of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation and pain.[12][21][23] By selectively inhibiting COX-2 over the constitutively expressed COX-1, these compounds can potentially offer anti-inflammatory benefits with a reduced risk of gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).

Experimental Evaluation: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the anti-inflammatory activity of novel compounds.

Protocol:

-

Animal Acclimatization: Male Wistar rats are acclimatized to laboratory conditions for at least one week before the experiment.

-

Compound Administration: The test compounds are administered orally or intraperitoneally to the rats at a specific dose. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., diclofenac).[21][23]

-

Induction of Inflammation: One hour after compound administration, a sub-plantar injection of carrageenan solution (1% w/v) is given into the right hind paw of each rat to induce localized inflammation and edema.

-

Paw Volume Measurement: The paw volume is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: The percentage inhibition of paw edema is calculated for each group relative to the control group. A significant reduction in paw volume in the treated groups indicates anti-inflammatory activity.[21][23]

Quantitative Data: Anti-inflammatory Activity

A study on a series of pyridine-based thiadiazole derivatives (NTD1-NTD5) showed that compounds NTD1, NTD2, and NTD3 displayed significant anti-inflammatory activity, surpassing the efficacy of the standard drug, diclofenac, in an in vivo model.[21][23] Molecular docking studies further supported these findings, with NTD2 and NTD3 showing strong binding affinity to the COX-2 enzyme.[21][23]

Other Notable Biological Activities

Beyond the major therapeutic areas discussed, pyridinyl thiadiazole compounds have shown promise in other domains:

-

Anticonvulsant Activity: Certain derivatives have been investigated for their potential to manage seizures, with some compounds showing good activity in maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (sc-PTZ) models.[26]

-

Enzyme Inhibition: This class of compounds has been explored as inhibitors for a variety of enzymes, including carbonic anhydrase, which is relevant for conditions like glaucoma and epilepsy, and glutaminase, a target in cancer metabolism.[26][27]

Conclusion and Future Perspectives

The pyridinyl thiadiazole scaffold represents a privileged structure in medicinal chemistry, consistently yielding compounds with potent and diverse biological activities. The versatility in chemical modifications allows for the fine-tuning of their pharmacological profiles, enabling the development of selective and effective therapeutic agents. Future research should focus on elucidating the precise molecular mechanisms of action for their antimicrobial and anticancer effects, optimizing their pharmacokinetic and pharmacodynamic properties, and exploring their potential in combination therapies. The continued investigation of pyridinyl thiadiazole derivatives holds significant promise for the discovery of novel drugs to address unmet medical needs in oncology, infectious diseases, and inflammatory conditions.

References

-

[Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1-b][1][16][17]Thiadiazole Moiety.]([Link])

-

[Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1‐b][1][16][17]Thiadiazole Moiety.]([Link])

-

[Synthesis and Anti-inflammatory Activity of Some New 6-Aryltriazolo[3,4-b][1][16][17]thiadiazole Derivatives.]([Link])

Sources

- 1. Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, biological and computational screening of novel pyridine-based thiadiazole derivatives as prospective anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sphinxsai.com [sphinxsai.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. tandfonline.com [tandfonline.com]

- 10. mdpi.com [mdpi.com]

- 11. 1,3,4-thiadiazole derivatives as PI3Ks inhibitor: design, in silico studies, synthesis, characterization, and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX‑2 Inhibitors with Anticancer and Anti-inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. amhsr.org [amhsr.org]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1-b][1,3,4]Thiadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Thiadiazole and Thiazole Derivatives as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Design, synthesis, biological and computational screening of novel pyridine-based thiadiazole derivatives as prospective anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Synthesis and Anti-inflammatory Activity of Some New 6-Aryltriazolo[3,4-b][1,3,4]thiadiazole Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 26. Frontiers | Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents [frontiersin.org]

- 27. researchgate.net [researchgate.net]

Unraveling the Mechanistic Landscape of 3-(3-Pyridinyl)-1,2,4-thiadiazol-5-amine: A Technical Guide for Drug Discovery Professionals

Abstract

The confluence of pyridine and thiadiazole moieties in a single molecular framework has consistently yielded compounds of significant interest to the medicinal chemistry community. This technical guide provides an in-depth exploration of the potential mechanisms of action for 3-(3-Pyridinyl)-1,2,4-thiadiazol-5-amine. It is important to note that while direct experimental data on this specific isomer is limited in the public domain, this document synthesizes findings from closely related structural analogs to build a predictive mechanistic profile. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding to inform future research and development efforts. We will delve into potential enzyme inhibition, modulation of cellular signaling pathways, and other biological activities, supported by experimental evidence from analogous compounds.

Introduction: The Pyridinyl-Thiadiazole Scaffold - A Privileged Heterocyclic Core

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, owing to their ability to present diverse pharmacophoric features in three-dimensional space, enabling specific interactions with biological targets. The pyridinyl-thiadiazole scaffold, which combines the hydrogen bonding capabilities and aromatic stacking potential of the pyridine ring with the versatile coordination and biological activity of the thiadiazole ring, represents a privileged structure in drug discovery.

Derivatives of pyridinyl-thiadiazole have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antiparasitic effects. The specific isomeric arrangement and substitution patterns on these rings play a crucial role in determining the primary mechanism of action and target selectivity. This guide focuses on the potential biological activities of this compound, drawing inferences from published data on its structural analogs.

Postulated Mechanisms of Action Based on Structural Analogs

The biological activity of pyridinyl-thiadiazole derivatives is multifaceted, with different analogs exhibiting distinct mechanisms of action. Below, we explore the most probable mechanisms for this compound based on studies of its congeners.

Enzyme Inhibition: A Prominent Mode of Action

A significant body of research points towards enzyme inhibition as a primary mechanism for the therapeutic effects of pyridinyl-thiadiazole compounds.

Several studies have highlighted the potential of pyridinyl-thiadiazole and related scaffolds to act as kinase inhibitors. For instance, derivatives have been investigated for their ability to inhibit Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and Activin receptor-like kinase 5 (ALK5). Molecular docking studies suggest that these compounds can fit into the ATP-binding pocket of kinases, leading to the disruption of downstream signaling pathways crucial for cell proliferation and survival.[1][2]

Experimental Protocol: Kinase Inhibition Assay (General)

A representative protocol to assess the kinase inhibitory potential of this compound would involve the following steps:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in DMSO.

-

Reconstitute recombinant human kinase (e.g., EGFR, ALK5) in assay buffer.

-

Prepare a solution of the specific substrate and ATP.

-

-

Assay Procedure (e.g., using a luminescence-based assay):

-

Add the kinase, test compound at various concentrations, and substrate to a multi-well plate.

-

Initiate the reaction by adding ATP.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Add a detection reagent that measures the amount of ADP produced (luminescence is proportional to kinase activity).

-

-

Data Analysis:

-

Measure luminescence using a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Caption: Workflow for apoptosis induction via genetic instability.

Anti-inflammatory Activity

The pyridinyl-thiadiazole scaffold has been explored for its anti-inflammatory properties. A proposed mechanism for this activity is the inhibition of cyclooxygenase (COX) enzymes, which are key players in the synthesis of prostaglandins, mediators of inflammation. [3]

Antimicrobial and Antiparasitic Mechanisms

Various pyridinyl-thiadiazole derivatives have demonstrated potent antimicrobial and antiparasitic activities. For instance, substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines have been identified as novel macrofilaricidal compounds for treating human filarial infections. [4][5]The exact molecular targets in the pathogens are often not fully elucidated but may involve essential enzymes or disruption of cellular membranes. [6]

Synthesis and Characterization

The synthesis of pyridinyl-thiadiazole derivatives typically involves multi-step reactions. A common approach for the synthesis of 2-amino-5-(pyridin-3yl)-1,3,4-thiadiazole, a related isomer, involves the reaction of nicotinic acid with thiosemicarbazide. [7]For the 1,2,4-thiadiazole core, synthetic strategies often employ the cyclization of amidines with isothiocyanates. [4][5] Table 1: Summary of Biological Activities of Structurally Related Pyridinyl-Thiadiazole Derivatives

| Compound Class | Biological Activity | Potential Mechanism/Target | Reference(s) |

| Pyridine-thiazole hybrids | Anticancer | Induction of genetic instability, PARP1 inhibition | [8] |

| Pyridinyl-1,3,4-thiadiazole derivatives | Anticancer | EGFR Tyrosine Kinase inhibition | [1] |

| Pyridinyl-1,3,4-thiadiazole derivatives | Trypanocidal | Cell membrane damage | [6] |

| 2-amino-5-(pyridin-3yl)-1,3,4-thiadiazole derivatives | Anticancer, Antibacterial | Not specified | [7] |

| Pyridine-based thiadiazole derivatives | Anti-inflammatory | COX-2 inhibition (proposed) | [3] |

| Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines | Macrofilaricidal | Not specified | [4][5] |

| N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives | Anticancer, Lipoxygenase inhibitor | 15-lipoxygenase-1 inhibition | [9] |

| Benzo[c]t[8][6][10]hiadiazol-5-yl and thieno[3,2-c]-pyridin-2-yl imidazole derivatives | Anticancer | ALK5 inhibition | [2] |

Future Directions and Research Perspectives

The information synthesized in this guide strongly suggests that this compound is a compound with significant therapeutic potential. However, to fully elucidate its mechanism of action, a systematic experimental approach is warranted. Key future research directions should include:

-

Broad-panel kinase screening: To identify specific kinase targets.

-

Cell-based assays: To assess effects on cell proliferation, apoptosis, and cell cycle in various cancer cell lines.

-

In vitro and in vivo anti-inflammatory and antimicrobial studies: To validate the predicted activities.

-

Target deconvolution studies: To identify the direct binding partners of the compound within the cell.

By pursuing these avenues of research, the scientific community can unlock the full therapeutic potential of this compound and pave the way for the development of novel therapeutics.

References

-

Gomha, S. M., et al. (2022). Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. Molecules, 27(19), 6368. Available at: [Link]

-

Fraga, C. A. M., et al. (2021). Synthesis and trypanocidal activity of novel pyridinyl-1,3,4-thiadiazole derivatives. ResearchGate. Available at: [Link]

-

Gomha, S. M., et al. (2022). Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. National Institutes of Health. Available at: [Link]

-

S. S. Diamant, et al. (2022). SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3, 4 THIADIAZOLE DERIVATIVES. Neuroquantology, 20(15), 1892-1904. Available at: [Link]

-

Gomha, S. M., et al. (2025). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. PMC. Available at: [Link]

-

Podila, N., et al. (2024). Design, synthesis, biological and computational screening of novel pyridine-based thiadiazole derivatives as prospective anti-inflammatory agents. ResearchGate. Available at: [Link]

-

Taylor, S., et al. (2022). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. PMC - PubMed Central. Available at: [Link]

-

Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands. Available at: [Link]

-

Taylor, S., et al. (2022). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. ACS Publications. Available at: [Link]

- Siddiqui, N., et al. (2010). Thiadiazoles: Progress Report on Biological Activities. Journal of Chemical and Pharmaceutical Research.

- Pattan, S. R., et al. (2009). Synthesis and biological evaluation of some 1, 3, 4-thiadiazoles. Journal of Chemical and Pharmaceutical Research.

-

Li, Y., et al. (2021). Synthesis and biological evaluation of novel benzo[c]t[8][6][10]hiadiazol-5-yl and thieno[3,2-c]- pyridin-2-yl imidazole derivatives as ALK5 inhibitors. ResearchGate. Available at: [Link]

Sources

- 1. Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. neuroquantology.com [neuroquantology.com]

- 8. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. brieflands.com [brieflands.com]

- 10. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of 3-(3-Pyridinyl)-1,2,4-thiadiazol-5-amine: A Technical Guide

Abstract

This technical guide provides a comprehensive spectroscopic analysis of 3-(3-Pyridinyl)-1,2,4-thiadiazol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] As a key structural motif, the pyridinyl-thiadiazole core serves as a versatile scaffold for synthesizing novel therapeutic agents. This document details the theoretical and practical aspects of its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By integrating predictive data analysis with established spectroscopic principles, this guide offers researchers and drug development professionals a robust framework for the structural elucidation and verification of this compound and its analogues.

Introduction and Molecular Structure

This compound (Molecular Formula: C₇H₆N₄S, Molecular Weight: 178.21 g/mol ) is a bifunctional heterocyclic compound. It incorporates a pyridine ring, a common feature in numerous pharmaceuticals, and an amino-substituted 1,2,4-thiadiazole ring, a class known for a wide spectrum of biological activities.[1][2] Accurate structural confirmation is the cornerstone of any chemical research or drug discovery pipeline. Spectroscopic techniques provide the necessary tools to unambiguously determine molecular architecture, purity, and stability.

This guide will systematically dissect the spectral data expected from ¹H NMR, ¹³C NMR, IR, and MS analyses, providing both the foundational theory and practical interpretation necessary for researchers.

Molecular Structure with Atom Numbering

For clarity in spectral assignments, the following numbering scheme is adopted for the core structure of this compound.

Caption: Numbering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity and chemical environment within a molecule. For this compound, analysis in a solvent like DMSO-d₆ is standard, as it readily dissolves polar heterocyclic compounds and its residual solvent peak does not typically interfere with aromatic signals.[3]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer equipped with a broadband probe.

-

Data Acquisition:

-

¹H NMR: Acquire at least 16 scans with a spectral width of approximately 16 ppm, centered around 6 ppm.

-

¹³C NMR: Acquire spectra using a proton-decoupled pulse sequence for at least 1024 scans, with a spectral width of approximately 220 ppm.

-

2D NMR (Optional but Recommended): Perform COSY, HSQC, and HMBC experiments to confirm proton-proton and proton-carbon correlations.

-

¹H NMR Spectral Data Analysis (Predicted)

The proton NMR spectrum is expected to show four distinct signals in the aromatic region corresponding to the pyridine ring protons and a broad signal for the amine protons. The chemical shifts are influenced by the electronegativity of the nitrogen atoms and the anisotropic effects of the aromatic systems.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H2' | ~9.1 - 9.3 | Doublet (d) or Doublet of Doublets (dd) | J ≈ 2.0 Hz | 1H |

| H6' | ~8.6 - 8.8 | Doublet of Doublets (dd) | J ≈ 4.8, 1.5 Hz | 1H |

| H4' | ~8.2 - 8.4 | Doublet of Triplets (dt) | J ≈ 8.0, 2.0 Hz | 1H |

| H5' | ~7.5 - 7.7 | Doublet of Doublets (dd) | J ≈ 8.0, 4.8 Hz | 1H |

| -NH₂ | ~7.4 - 7.6 | Broad Singlet (br s) | - | 2H |

Causality Behind Assignments: The H2' proton is positioned between the ring nitrogen and the electron-withdrawing thiadiazole substituent, causing it to be the most deshielded (highest chemical shift). The H6' proton is ortho to the ring nitrogen, also resulting in a downfield shift. H4' and H5' are further from the nitrogen and substituent, thus appearing at relatively higher fields. The amine protons often exchange with residual water in the solvent, leading to a broad signal whose position can be variable.[4]

¹³C NMR Spectral Data Analysis (Predicted)

The proton-decoupled ¹³C NMR spectrum will display seven distinct signals: two for the thiadiazole ring carbons and five for the pyridine ring carbons.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C5 (Thiadiazole) | ~180 - 185 |

| C3 (Thiadiazole) | ~165 - 170 |

| C2' (Pyridine) | ~150 - 153 |

| C6' (Pyridine) | ~147 - 150 |

| C4' (Pyridine) | ~135 - 138 |

| C3' (Pyridine) | ~127 - 130 |

| C5' (Pyridine) | ~123 - 125 |

Causality Behind Assignments: The C5 carbon, bonded to the exocyclic amine and two nitrogen atoms within the thiadiazole ring, is expected to be the most downfield. The pyridine carbons (C2', C6') adjacent to the nitrogen atom are significantly deshielded compared to the other carbons in the ring.[5]

Infrared (IR) Spectroscopy

FTIR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: FTIR Analysis

-

Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The ATR method is ideal for solid samples, requiring minimal preparation.

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Data Acquisition: Co-add at least 32 scans over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.

IR Spectral Data Analysis (Predicted)

The IR spectrum provides a distinct "fingerprint" for the molecule, with key bands confirming the presence of the amine and aromatic heterocyclic systems.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Asymmetric & Symmetric Stretching | 3450 - 3250 | Medium, two bands |

| Aromatic C-H Stretching | 3100 - 3000 | Medium to Weak |

| C=N & C=C Aromatic Ring Stretching | 1620 - 1450 | Strong to Medium, multiple bands |

| N-H Bending (Scissoring) | 1640 - 1590 | Medium to Strong |

| C-N Stretching | 1350 - 1250 | Medium |

| C-S Stretching | 700 - 650 | Weak to Medium |

Trustworthiness of Interpretation: The presence of two distinct peaks in the ~3300 cm⁻¹ region is a hallmark of a primary amine (-NH₂).[4] A series of sharp absorptions between 1620 and 1450 cm⁻¹ confirms the rigid, conjugated heterocyclic core, characteristic of both pyridine and thiadiazole rings.[6][7]

Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight and structural composition of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar molecule, typically yielding the protonated molecular ion [M+H]⁺.

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a trace amount of formic acid to promote protonation.

-

Instrumentation: Infuse the sample solution into an ESI source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50–500. Perform tandem MS (MS/MS) on the isolated [M+H]⁺ ion to induce fragmentation and gather further structural information.

Mass Spectral Data Analysis (Predicted)

-

Molecular Ion: The exact mass of C₇H₆N₄S is 178.0313. The high-resolution mass spectrum should show a prominent [M+H]⁺ ion at m/z 179.0386 .

-

Fragmentation Pattern: The MS/MS spectrum of the [M+H]⁺ ion is expected to reveal characteristic fragments that validate the connectivity of the pyridine and aminothiadiazole moieties. The fragmentation pathways are governed by the cleavage of the most labile bonds.[8][9]

Caption: Predicted ESI-MS/MS fragmentation pathway for this compound.

Expertise in Interpretation: The most probable fragmentation involves the cleavage of the C-C bond between the two rings, leading to the highly stable pyridinyl cation (m/z 78) or the protonated aminothiadiazole fragment (m/z 103).[4][8] The observation of these key fragments provides definitive evidence for the two core components of the molecule.

Conclusion

The collective application of NMR, IR, and MS provides an unambiguous and comprehensive structural characterization of this compound. ¹H and ¹³C NMR define the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry validates the molecular weight and core substructures. This guide establishes a validated analytical workflow, offering researchers a reliable reference for identifying and quality-controlling this important heterocyclic building block in their scientific endeavors.

References

-

SpectraBase. (n.d.). 2-Amino-5-(4-pyridyl)-1,3,4-thiadiazole. Wiley-VCH GmbH. Retrieved from [Link]

-

Patel, H. S., et al. (2014). Synthesis, spectroscopic and biological activity of 3-(pyridin-4-yl)-[6][10][11]triazolo[3,4-b][7][10][11]thiadiazole derivatives. Prime Scholars Library. Retrieved from [Link]

-

Patel, H. S., et al. (2014). SYNTHESIS, SPECTROSCOPIC AND BIOLOGICAL ASPECTS OF 3-(PYRIDIN-4-YL)-[6][10][11] TRIAZOLO [3,4-B][7][10][11]THIADIAZOLE. International Journal of Research and Pharmaceutical Chemistry. Retrieved from [Link]

-

Huber, M. J., et al. (2020). Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. Royal Society of Chemistry. Retrieved from [Link]

-

Various Authors. (n.d.). Supporting Information. ScienceOpen. Retrieved from [Link]

-

Hammed, A. D., et al. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research. Retrieved from [Link]

-

Abdel-Wahab, B. F., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Retrieved from [Link]

-

Kallasy, M., et al. (1995). Electron ionization induced fragmentation of some oxadiazole and thiadiazole derivatives. Journal of Heterocyclic Chemistry. Retrieved from [Link]

-

Maciąg, D., et al. (2017). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Molecules. Retrieved from [Link]

-

El-Sayed, W. M., et al. (2018). Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. Molecules. Retrieved from [Link]

-

Starovoitova, V., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. International Journal of Molecular Sciences. Retrieved from [Link]

-

Belen’kaya, T. A., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules. Retrieved from [Link]

-

ResearchGate. (2014). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. Retrieved from [Link]

-

Çavuş, M. S., & Muğlu, H. (2019). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Kastamonu University Journal of Engineering and Sciences. Retrieved from [Link]

-

ResearchGate. (2015). Mass fragmentation pattern of compound 7. thiadiazole and reflux for 3... Retrieved from [Link]

-

Neuroquantology. (2022). SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Retrieved from [Link]

-

ResearchGate. (2023). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4-Thiadiazole. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-(4-pyridyl)-1,3,4-thiadiazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2014). Synthesis, spectral investigation and biological evaluation of 3-(pyridin-4-yl)-[6][10][11]triazolo[3,4-b][7][10][11]thiadiazole derivatives. Retrieved from [Link]

-

Synthesis and Spectral Identification of N-[5-(pyridin-4- yl)-1,3,4-thiadiazol-2-yl] benzenesulfonamide. (2018). Iraqi National Journal of Chemistry. Retrieved from [Link]

-

ResearchGate. (2022). Infrared spectra of the synthesised 1,3,4 thiadiazole derivative A1... Retrieved from [Link]

-

ResearchGate. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

Taylor, A. P., et al. (2022). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. neuroquantology.com [neuroquantology.com]

- 2. jocpr.com [jocpr.com]

- 3. scienceopen.com [scienceopen.com]

- 4. brieflands.com [brieflands.com]

- 5. Pyridine(110-86-1) 13C NMR [m.chemicalbook.com]

- 6. primescholars.com [primescholars.com]

- 7. ijrpc.com [ijrpc.com]

- 8. article.sapub.org [article.sapub.org]

- 9. Electron ionization induced fragmentation of some oxadiazole and thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

An In-depth Technical Guide to the Derivatives and Analogs of 3-(3-Pyridinyl)-1,2,4-thiadiazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] This technical guide focuses on the chemical landscape of 3-(3-Pyridinyl)-1,2,4-thiadiazol-5-amine, a specific member of this class, and its known derivatives and structural analogs. While direct literature on this exact molecule is sparse, this guide synthesizes information from closely related analogs to provide a comprehensive overview of its synthetic accessibility, potential biological activities, and structure-activity relationships (SAR). We will delve into established synthetic protocols for pyridinyl-substituted aminothiadiazoles, explore the therapeutic potential of these compounds in areas such as oncology and infectious diseases, and provide detailed experimental methodologies to empower further research and development in this promising chemical space.

Introduction to the 3-(Pyridinyl)-1,2,4-thiadiazol-5-amine Core

The this compound core combines two key pharmacophoric elements: the 1,2,4-thiadiazole ring and a pyridine moiety. The 1,2,4-thiadiazole ring system is a versatile scaffold known for its diverse pharmacological properties, including but not limited to anticancer, anti-inflammatory, antimicrobial, and central nervous system activities.[1][3] The pyridine ring, a common feature in numerous approved drugs, enhances the molecule's potential for biological interactions through hydrogen bonding and pi-stacking, and can significantly influence its pharmacokinetic properties.